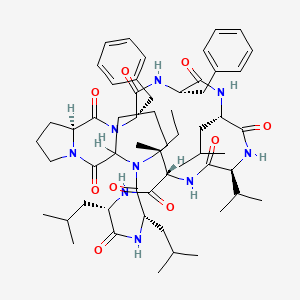

Linus cyclopeptide 9

Description

Contextualization within Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Linus cyclopeptide 9 belongs to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). biorxiv.org RiPPs are a diverse group of natural products derived from the ribosomal synthesis of a precursor peptide, which subsequently undergoes various post-translational modifications (PTMs) and proteolytic cleavage to yield the mature, active peptide. nih.gov Unlike peptides synthesized non-ribosomally, RiPPs originate from a gene-encoded sequence. biorxiv.org Orbitides, including Linus cyclopeptides, are considered RiPPs and are characterized by their head-to-tail cyclization and the absence of disulfide bonds. biorxiv.orgresearchgate.net The genetic origins of some linusorbs (previously cyclolinopeptides) from flax have been identified, supporting their classification as RiPPs. biorxiv.org

Nomenclature and Classification of Linus Cyclopeptides

The naming and classification of Linus cyclopeptides have evolved over time as new members were discovered and their biosynthetic origins began to be understood.

Historical Naming Conventions and Evolution (e.g., Cyclolinopeptides, CLs)

Historically, cyclic peptides isolated from flaxseed were referred to as cyclolinopeptides, often abbreviated as CLs. frontiersin.orggoogle.com The first cyclopeptide identified from flaxseed oil was cyclolinopeptide A, isolated in 1959. frontiersin.orgnih.govmdpi.com Subsequent cyclic peptides discovered from flaxseed were typically named using the next letter in the alphabet (e.g., CLP-B, CLP-C, etc.). frontiersin.orgnih.govmdpi.com This alphabetical naming system was based on the order of their discovery and isolation from Linum usitatissimum. google.com

Current Linus Cyclopeptide (LCP) Designation and Proposed System

With the discovery of similar or new cyclopeptides in other Linum species, a new designation was proposed to provide a more systematic nomenclature. google.com The current designation, Linus cyclopeptide (LCP), incorporates the genus (Lin) and species (us) names. google.com This proposed system aims to be consistent with international protein databases and allows for expanded naming of LCPs derived from the same precursor compound, addressing inconsistencies and confusion in the previous alphabetical system. google.com For example, cyclolinopeptide A is now also known as this compound. nih.govencyclopedia.pub While a novel nomenclature was proposed by Shim et al. in 2015, the literature still commonly uses the three-letter codes (e.g., CLP-A). frontiersin.orgtugraz.at

Position within the Orbitide Family

Linus cyclopeptides, including LCP 9, are classified within the orbitide family. encyclopedia.pubfrontiersin.orgresearchgate.net Orbitides are defined as short (typically 5-11 amino acid residues), homodetic cyclic peptides found in plants. biorxiv.orgresearchgate.net A key characteristic of orbitides is their head-to-tail amide bond cyclization, and they lack disulfide bonds. biorxiv.orgresearchgate.net They are understood to be ribosomally synthesized and post-translationally modified peptides. biorxiv.orgresearchgate.net Cyclolinopeptides are also referred to as linusorbs, which can be used interchangeably with orbitides in this context. frontiersin.orgnih.govresearchgate.netresearchgate.net CLPs are further categorized as type VI cyclopeptides. frontiersin.orgnih.govresearchgate.net

Significance in Natural Product Chemistry and Chemical Biology

This compound and other cyclolinopeptides have attracted scientific interest due to their presence as natural products in flaxseed and their diverse biological activities, making them significant in natural product chemistry and chemical biology research. frontiersin.orgtugraz.atnih.gov Research has explored their potential roles in various biological processes. frontiersin.orgtugraz.atnih.gov

Studies have indicated that cyclolinopeptides, including LCP 9 (Cyclolinopeptide A), possess immunosuppressive properties. encyclopedia.pubfrontiersin.orgtugraz.atnih.govtargetmol.com Research has investigated the effects of CLA and its analogs on humoral and cellular immune responses, as well as the role of specific amino acids and sequences in their activity. encyclopedia.pub

Beyond immunosuppression, cyclolinopeptides have been investigated for other potential activities. These include antimalarial, antitumor, and the inhibition of osteoclast differentiation. frontiersin.orgtugraz.atnih.gov The biological properties of CLA and its analogs have been extensively studied, with modifications to the native peptide explored to potentially enhance efficacy or solubility and to identify key structural sequences. encyclopedia.pub

In the context of chemical biology, these peptides serve as valuable subjects for understanding natural product biosynthesis, structure-activity relationships, and potential applications as probes or leads for developing new therapeutic or research tools. nih.govrsc.orgku.dktimeshighereducation.comnih.govgrc.org The unique cyclic structure of these peptides contributes to their stability and potential for specific interactions with biological targets. oup.com For instance, [1-9-NαC]-linusorb B3 (CLA) has been shown to improve the oxidative stability of flaxseed oil, potentially by chelating metal ions and intermediate oxidative products, highlighting a specific chemical interaction with biological relevance. researchgate.netacs.org

The study of Linus cyclopeptides contributes to the broader field of plant-derived RiPPs, revealing insights into the diversity and potential applications of these natural compounds in chemical biology.

Properties

IUPAC Name |

(9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-15-[(2S)-butan-2-yl]-9,12,21-tris(2-methylpropyl)-18-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H85N9O9/c1-11-37(10)48-55(73)61-40(28-33(2)3)49(67)62-44(30-35(6)7)56(74)66-27-19-25-46(66)57(75)65-26-18-24-45(65)53(71)60-43(32-39-22-16-13-17-23-39)51(69)59-42(31-38-20-14-12-15-21-38)50(68)58-41(29-34(4)5)52(70)63-47(36(8)9)54(72)64-48/h12-17,20-23,33-37,40-48H,11,18-19,24-32H2,1-10H3,(H,58,68)(H,59,69)(H,60,71)(H,61,73)(H,62,67)(H,63,70)(H,64,72)/t37-,40-,41-,42-,43-,44-,45-,46?,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEHCBOGAUCOJT-RCMBWNJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCC2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H85N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33302-55-5 | |

| Record name | Cyclolinopeptide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033302555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Methodologies for Isolation and Purification

Extraction Techniques from Biological Sources (e.g., Flaxseed)

Flaxseed is a primary biological source for Linus cyclopeptides. researchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua Several extraction techniques are employed to recover these cyclopeptides from the seed matrix or oil. The main methods identified include solid-liquid extraction, liquid-liquid extraction, and solid-phase extraction. researchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua Common solvents utilized in these processes include methanol (B129727), hexane, ethyl acetate, dichloromethane, acetonitrile (B52724), and deionized water. researchgate.netdntb.gov.uaresearchgate.net

Solid-liquid extraction is a fundamental approach used to extract cyclopeptides from ground flaxseed or flaxseed cake. nih.gov This method involves the contact of a solid matrix containing the desired compounds with a solvent that can dissolve them. Sonication-assisted methanol extraction (SAME) is a specific solid-liquid extraction method that has been applied for the recovery of cyclolinopeptides from flaxseed oil. frontiersin.org Variations in parameters such as methanol volume and temperature can be investigated to optimize the extraction efficiency. frontiersin.org

Liquid-liquid extraction is another technique employed in the isolation of cyclopeptides from flaxseed oil. frontiersin.org This method separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scribd.comwikipedia.org For cyclolinopeptides, liquid-liquid extraction methods have been reported and optimized. frontiersin.org A variation introduced in some methods involves a preheating step with a methanol-water mixture before the extraction. frontiersin.org

Solid-phase extraction (SPE) is a technique frequently used for sample cleanup and preconcentration of analytes, including peptides. chromatographyonline.comthermofisher.com In the context of cyclopeptide isolation, SPE involves the use of a solid stationary phase to selectively retain the target peptides while unwanted substances are washed away. chromatographyonline.comthermofisher.com The retained cyclopeptides are then eluted using suitable solvents. thermofisher.com SPE can help reduce sample complexity and improve the efficiency of subsequent chromatographic steps. thermofisher.com

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential for separating the mixture of cyclopeptides and isolating individual compounds like Linus cyclopeptide 9. Flash chromatography and high-performance liquid chromatography (HPLC) are commonly used for purification and obtaining pure standards. researchgate.netdntb.gov.uaresearchgate.net Reversed-phase chromatography, utilizing non-polar stationary phases such as octadecyl (C18) and phenylhexyl functional groups, is frequently employed for the separation of these hydrophobic peptides. researchgate.netdntb.gov.uaresearchgate.netresearchgate.net

Preparative HPLC is a powerful technique used to purify and obtain individual Linus cyclopeptides in larger quantities. researchgate.netdntb.gov.uaresearchgate.net This method involves injecting the cyclopeptide extract onto a preparative HPLC column and separating the compounds based on their interaction with the stationary phase and the mobile phase. Various stationary phases, including C18 and phenyl-hexyl columns, have been used for the preparative separation of cyclolinopeptides. google.comresearchgate.net Mobile phases typically consist of mixtures of water with organic solvents such as acetonitrile or methanol, often with the addition of modifiers like trifluoroacetic acid. nih.govnih.gov Gradient elution programs, where the mobile phase composition is changed over time, are commonly used to achieve effective separation of the complex mixture of cyclopeptides. researchgate.netnih.gov Optimized conditions for preparative HPLC, including solvent ratios, elution time, flow rate, and sample load, have been developed to achieve high purity of isolated cyclopeptides. researchgate.net

Optimization of Peptide Extract Simplification for Enhanced Efficiency

The isolation of this compound from flaxseed oil begins with obtaining a crude extract containing a mixture of cyclopeptides and other compounds. Simplifying this crude mixture is a critical step to improve the efficiency of subsequent purification stages, particularly chromatography.

Another method for obtaining peptide extracts from plant material, which can be applied to flaxseed, involves grinding the source material with a solvent mixture such as methanol and dichloromethane. The extract is then dried and filtered, followed by flash chromatography through silica (B1680970) gel to obtain a dried peptide extract nih.gov. While this describes a general extraction method, the subsequent simplification before advanced purification is key for handling the complexity of the initial extract. The objective of simplifying peptide extracts is explicitly stated as increasing the efficiency of chromatography for the recovery of specific peptides google.com.

Advanced Analytical Techniques for Purity Assessment

Assessing the purity of isolated this compound is crucial for ensuring its quality for research and potential applications. Advanced analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for both purifying and assessing the purity of Linus cyclopeptides, including LCP-9 google.comresearchgate.netdntb.gov.uafrontiersin.orgnih.gov. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often with a phenyl-hexyl column and a mobile phase system involving acetonitrile and water researchgate.netnih.gov. The purity of isolated peptides can be assessed by analyzing the chromatogram, typically using UV detection at wavelengths such as 214 nm (for peptide bonds), 260 nm (for phenylalanine residues), and 280 nm (for tryptophan residues) frontiersin.orgnih.gov. A practical method based on preparative HPLC has been developed for isolating multiple linusorbs simultaneously, with reported purities above 95.5% verified using off-line MS/MS researchgate.net. Analytical RP-HPLC is used to assess peptide purity, with a purity of >97% considered acceptable in some studies for cyclic peptides acs.org.

Mass Spectrometry (MS) is another indispensable tool for confirming the identity and assessing the purity of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used to confirm the molecular mass and establish the amino acid sequence of cyclic peptides google.comresearchgate.netdntb.gov.uanih.gov. High-resolution mass spectrometry (HRMS) can further confirm the correct molecular mass acs.org. LC-MS, which couples liquid chromatography with mass spectrometry, is particularly powerful for separating components in a mixture and then obtaining their mass spectra for identification and purity analysis google.comchemrxiv.org. For routine analysis, MS is often used for the unambiguous identification of cyclic peptides separated by HPLC frontiersin.orgnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy can also contribute to the characterization and purity assessment of isolated cyclic peptides, providing detailed information about their structure and conformation nih.govdntb.gov.uachemrxiv.org. While primarily used for structural elucidation, the sensitivity of NMR to different chemical environments can help identify and quantify impurities.

The combination of these techniques, particularly HPLC coupled with MS detection, provides robust methods for the comprehensive assessment of this compound purity after isolation and purification.

Structural Elucidation and Characterization

Spectroscopic Methods for Primary Structure Determination

Spectroscopic methods play a crucial role in identifying the amino acid composition and sequence of cyclic peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used technique for analyzing cyclic peptides, including linusorbs. ESI-MS provides information about the molecular weight of the peptide by generating charged molecules (ions) in the gas phase, which are then detected based on their mass-to-charge ratio (m/z) researchgate.netresearchgate.netresearchgate.net. This technique is effective for confirming the presence of known cyclolinopeptides and can indicate the molecular mass of unknown peptides within an extract researchgate.netresearchgate.net. For instance, ESI-MS spectra of flaxseed extracts have shown peaks corresponding to the molecular ions of various cyclolinopeptides, including Linus cyclopeptide 9 researchgate.netresearchgate.netgoogle.com. The analysis often involves detecting protonated ions ([M+H]⁺) or metalated ions (e.g., [M+Na]⁺) depending on the solvent conditions used researchgate.net.

Tandem Mass Spectrometry (ESI-MS/MS), often coupled with Liquid Chromatography (LC-MS/MS), is essential for determining the amino acid sequence of cyclic peptides researchgate.netresearchgate.netnih.govbiorxiv.org. In MS/MS, precursor ions selected from the ESI-MS analysis are fragmented, and the resulting fragment ions are detected nih.govbiorxiv.org. The fragmentation patterns, which correspond to cleavages of peptide bonds, allow for the deduction of the amino acid sequence nih.govuq.edu.au. While tandem mass spectrometry often enables the deduction of linear peptide sequences through characteristic b-ions (N-terminal fragments) and y-ions (C-terminal fragments), the fragmentation of homodetic cyclic peptides can generate more complex patterns due to the absence of free N- or C-termini uq.edu.auplos.org. However, software tools and established fragmentation pathways aid in interpreting these spectra to confirm or elucidate the amino acid sequence plos.org. LC-MS/MS has been extensively used to confirm the amino acid sequences of various cyclolinopeptides found in flaxseed researchgate.netnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of cyclic peptides, providing detailed information about the connectivity of atoms and spatial arrangement saromics.comnih.govrsc.orguzh.ch. Both ¹H and ¹³C NMR spectra are crucial for assigning signals to individual atoms within the peptide sequence saromics.comrsc.orglibretexts.org. Two-dimensional NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are particularly valuable for establishing correlations between protons and carbons and for linking adjacent amino acid residues, thereby confirming the amino acid sequence derived from MS/MS and providing insights into the cyclic nature of the peptide nih.gov. NMR can also provide information about the conformation of the peptide in solution rsc.org. While X-ray crystallography can provide solid-state structures, NMR is often used for peptides that are difficult to crystallize and allows for structure determination in solution saromics.com.

Stereochemical Characterization

The configuration of amino acids (whether they are L- or D-isomers) in cyclic peptides is typically determined after hydrolysis of the peptide into its constituent amino acids. Methods like Marfey's method are commonly employed for this purpose nih.gov. This method involves derivatizing the hydrolyzed amino acids with a chiral labeling reagent, followed by separation and analysis using techniques like LC-MS nih.gov. The different diastereomers formed from the L- and D-amino acids react differently with the chiral reagent and can be separated chromatographically, allowing for the determination of their absolute configurations by comparison with standards nih.gov.

Chiral chromatography, including Chiral Liquid Chromatography (LC) and Gas Chromatography (GC), is used to separate enantiomers of chiral molecules, including amino acids rotachrom.comchromatographytoday.comgcms.czchromatographyonline.comresearchgate.net. For cyclic peptides, chiral chromatography can be applied to the hydrolyzed amino acid mixture to separate and quantify the individual L- and D-enantiomers rotachrom.comchromatographytoday.com. Chiral stationary phases, which contain a chiral selector, are used in these chromatographic methods to interact differently with the enantiomers, leading to their separation rotachrom.comchromatographytoday.comgcms.czchromatographyonline.comresearchgate.net. LC and GC are both effective, although LC is often preferred for thermally sensitive biological compounds like peptides chromatographytoday.com. The use of derivatized cyclodextrins as stationary phases in capillary GC columns is a common approach for separating enantiomers gcms.czchromatographyonline.com. By analyzing the retention times of the derivatized amino acids on a chiral column and comparing them to known standards, the stereochemistry of the amino acid residues in the original peptide can be determined rotachrom.comchromatographytoday.com.

Crystal Structure Analysis

Crystal structure analysis, particularly through X-ray diffraction, provides detailed insights into the three-dimensional arrangement of atoms in a molecule, including bond lengths, angles, and intermolecular interactions.

X-ray Diffraction Studies

X-ray diffraction studies have been conducted on this compound, often in the form of solvated crystals. For instance, the crystal structure of the dimethyl sulfoxide (B87167) (DMSO) solvate of [1–9-NαC]-linusorb B3 (Cyclolinopeptide A) has been determined. nih.govnih.gov Crystals of this solvate were obtained by dissolving the compound in DMSO and allowing the solvent to evaporate slowly. nih.goviucr.org Data for the diffraction studies were collected using synchrotron radiation at a temperature of 100 K. researchgate.net The analysis of the diffraction data allows for the determination of the unit cell parameters and the space group of the crystal. For the DMSO monosolvate, the crystal system is orthorhombic, with space group P212121. researchgate.net

Key crystallographic data for this compound dimethyl sulfoxide monosolvate:

| Parameter | Value |

| Chemical Formula | C₅₇H₈₄N₉O₉·C₂H₆OS |

| Mr | 1117.45 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.942 (2) |

| b (Å) | 22.986 (5) |

| c (Å) | 26.512 (5) |

| V (ų) | 6059 (2) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation Type | Synchrotron |

| Wavelength (Å) | 0.68882 |

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds play a significant role in defining the conformation of cyclic peptides. In the crystal structure of this compound (Cyclolinopeptide A), four intramolecular N—H⋯O hydrogen bonds have been identified. nih.govnih.govresearchgate.net These hydrogen bonds contribute to the stabilization of the peptide's cyclic structure.

Hydrogen Bond Geometry (Å, °) in this compound Dimethyl Sulfoxide Monosolvate:

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| N2—H2N⋯O7 | 0.88 | 2.12 | 2.970 (3) | 162 |

| N3—H3N⋯O6 | 0.88 | 2.16 | 3.023 (3) | 166 |

| N4—H4N⋯O7 | 0.88 | 2.29 | 3.117 (3) | 157 |

| N5—H5N⋯O3i | 0.88 | 2.38 | 3.094 (3) | 139 |

| N6—H6N⋯O8 | 0.88 | 2.16 | 2.926 (3) | 145 |

| N8—H8N⋯O1S | 0.88 | 2.05 | 2.800 (3) | 150 |

Computational Approaches for Structural Prediction

Computational methods are valuable tools for complementing experimental structural data and exploring the conformational landscape of peptides.

In Silico Fragmentation for Mass Spectrometry Data Annotation

In silico fragmentation is a computational technique used to predict the mass fragments that would be observed when a molecule undergoes fragmentation in a mass spectrometer. This is particularly useful for the annotation and interpretation of tandem mass spectra of cyclic peptides, which often exhibit complex fragmentation patterns due to their cyclic nature and the presence of non-proteinogenic amino acids. nih.govnih.gov While in silico fragmentation tools for linear peptides are well-developed, the annotation of cyclic peptide tandem mass spectra remains challenging. nih.govnih.gov Software tools are being developed and improved to enhance the annotation extensiveness and usability for cyclic peptides. nih.govresearchgate.net These tools can assist in the structure confirmation and elucidation process by comparing predicted fragments with experimental mass spectrometry data. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations can be used to explore the conformational space of cyclic peptides, providing insights into their flexibility, stable conformations, and interactions in various environments, including in solution or in complex with other molecules. nih.gov MD simulations can help in understanding the dynamic behavior of this compound and how its conformation might change, which is relevant for understanding its biological activity and interactions. Studies using molecular docking analysis, a related computational technique, have investigated the interaction of this compound (referred to as CLA) with metal ions and intermediate oxidative products, suggesting that it may exert antioxidant effects by chelating these species. nih.govresearchgate.net Molecular docking has also been used to study the interactions of other cyclopeptides with target proteins, highlighting the importance of hydrogen bonding in binding affinity and structural stability. preprints.org

Biosynthetic Pathways and Enzymology

Ribosomal Synthesis and Post-Translational Modification (RiPP) Framework

The biosynthesis of RiPPs commences with the ribosomal translation of a gene sequence into a linear precursor peptide. rsc.orgwikipedia.orgmitibio.comnih.govmdpi.comnih.gov This precursor peptide typically contains a core peptide region, which will form the mature RiPP, often flanked by N-terminal leader peptides and sometimes C-terminal recognition sequences. wikipedia.orgmitibio.comnih.govmdpi.comnih.gov Following ribosomal synthesis, the precursor undergoes various post-translational modifications (PTMs) catalyzed by dedicated biosynthetic enzymes. rsc.orgwikipedia.orgmitibio.comnih.govmdpi.comnih.gov The final step involves proteolytic cleavage to remove the non-core regions, releasing the mature, often cyclic, peptide. wikipedia.orgnih.govmdpi.com

Precursor Peptide Identification

Research into the genetic origins of cyclolinopeptides (linusorbs) in flax has revealed that these cyclic peptides are encoded within gene sequences that give rise to larger precursor proteins. canada.ca Specifically, cyclolinopeptides, including Linus cyclopeptide 9, are derived from at least two distinct precursor proteins in flax. Cyclolinopeptides 1, 3, and 5 are encoded by one predicted precursor protein, referred to as cyclolinopeptide-51. canada.ca Cyclolinopeptides 4, 6, 7, 8, and 9 are encoded by a second predicted precursor protein, designated cyclolinopeptide-65. canada.ca This indicates that this compound originates from the cyclolinopeptide-65 precursor protein. canada.ca Plant RiPP precursor peptides can exhibit considerable size variation, sometimes incorporating multiple core peptide sequences or being fused to other functional protein domains. rsc.orgnih.gov

Based on research findings, the cyclolinopeptides derived from specific precursor proteins are grouped as follows:

| Precursor Protein | Derived Cyclolinopeptides |

| cyclolinopeptide-51 | Cyclolinopeptide 1, 3, 5 |

| cyclolinopeptide-65 | Cyclolinopeptide 4, 6, 7, 8, 9 |

Role of Leader and Recognition Sequences

Leader peptides, typically located at the N-terminus of RiPP precursor peptides, play a crucial role in guiding the biosynthetic machinery by facilitating the recognition of the core peptide sequence by tailoring enzymes. wikipedia.orgmitibio.comnih.govmdpi.comnih.gov Similarly, C-terminal recognition sequences, when present, are involved in the processes of excision and cyclization. wikipedia.orgnih.govnih.govuq.edu.au These flanking sequences are essential for ensuring the specificity and efficiency of the post-translational modification enzymes. mitibio.commdpi.comnih.gov Studies on the biosynthesis of segetalins, another class of plant orbitides, have shown that a C-terminal follower peptide can stabilize the macrocyclase enzyme (PCY1) in a conformation conducive to cyclization. pnas.orgosti.govrcsb.org

Enzyme-Catalyzed Peptide Cyclization Mechanisms

A pivotal step in the biosynthesis of cyclic RiPPs is the macrocyclization of the linear peptide chain, forming the characteristic cyclic structure. pnas.orgosti.govnih.govnih.govnih.govbiorxiv.orgrsc.org This process is mediated by specialized enzymes, which are often peptidases that have evolved to catalyze intramolecular transamidation (peptide bond formation) instead of hydrolysis (peptide bond cleavage). pnas.orgosti.govnih.govnih.gov

Macrocyclase Enzymes (e.g., PCY1) and Their Mechanisms

PCY1 (peptide cyclase 1) is a well-characterized plant enzyme known to catalyze the macrocyclization of orbitides, such as the segetalins found in Vaccaria hispanica. pnas.orgosti.govnih.govrcsb.orgresearchgate.netresearchgate.netbiorxiv.org This enzyme is classified as a serine protease and belongs to the S9A protease family, which also includes prolyl oligopeptidases. pnas.orgosti.govnih.gov PCY1 facilitates N-to-C terminal macrocyclization. pnas.orgnih.gov The catalytic mechanism involves the formation of a covalent acyl-enzyme intermediate. pnas.orgosti.gov Crucially, instead of undergoing hydrolysis, this intermediate is attacked by the peptide's N-terminus in a transamidation reaction, resulting in the formation of a cyclic peptide and release of the C-terminal flanking sequence. pnas.orgosti.gov The cleaved C-terminal follower peptide has been shown to play a role in stabilizing PCY1 in a productive conformation for efficient macrocyclization. pnas.orgosti.govrcsb.org PCY1 exhibits broad substrate tolerance, capable of cyclizing linear peptides of varying sequences and lengths, leading to cyclic products of different ring sizes. pnas.orgosti.gov While PCY1's activity has been detailed for segetalins, the classification of linusorbs like this compound as orbitides suggests that similar macrocyclization mechanisms, potentially involving homologous enzymes, are likely responsible for their cyclization. pnas.orgosti.govnih.govrsc.orgbiorxiv.orgnih.gov However, direct experimental evidence specifically linking PCY1 or a specific homolog to the cyclization of this compound was not found in the provided search results. It is worth noting that some orbitides with C-termini not recognized by known AEP or POP enzymes may involve novel cyclization mechanisms. biorxiv.orgbiorxiv.org

Role of Peptidase-like Enzymes (e.g., Oligopeptidase 1) in Precursor Processing

Peptidase-like enzymes are integral to RiPP biosynthesis, primarily functioning to cleave the leader and/or recognition sequences from the precursor peptide to liberate the mature product. wikipedia.orgnih.govmdpi.comnih.gov In the biosynthesis of segetalins, an enzyme identified as Oligopeptidase 1 (OLP1) is involved in the initial processing step, specifically cleaving the N-terminal flanking residues from the precursor peptide before the macrocyclase PCY1 acts. pnas.orgnih.govresearchgate.netresearchgate.net Prolyl oligopeptidases (POPs) are another family of peptidases that play roles in the processing and cyclization of various RiPPs, including fungal amatoxins and borosins, by removing leader and follower sequences. nih.govresearchgate.netmdpi.comunl.eduacs.org For instance, POPB acts as a bifunctional enzyme in the biosynthesis of cyclic peptides like amatoxins, performing both hydrolytic cleavage and transpeptidation. researchgate.netunl.edu

Cyclodipeptide Synthases (CDPSs) and Their Substrate Specificity

It is important to distinguish the RiPP pathway, which produces this compound, from other mechanisms of cyclic peptide formation. Cyclodipeptide synthases (CDPSs) represent a family of enzymes that catalyze the synthesis of cyclodipeptides (diketopiperazines). rcsb.orgwikipedia.orgoup.comd-nb.inforesearchgate.net Unlike the ribosomal synthesis involved in RiPP production, CDPSs operate independently of the ribosome, utilizing activated amino acids in the form of aminoacyl-tRNAs as substrates. rcsb.orgwikipedia.orgoup.comd-nb.inforesearchgate.net The mechanism of CDPSs involves a sequential ping-pong reaction with two aminoacyl-tRNA substrates. rcsb.orgoup.com Structural studies of CDPSs reveal similarities to the catalytic domains of class Ic aminoacyl-tRNA synthetases, suggesting an evolutionary link. rcsb.orgwikipedia.orgoup.com CDPS enzymes possess specific substrate-binding pockets (P1 and P2) that determine their specificity for the aminoacyl moieties of the two tRNA substrates. rcsb.orgd-nb.inforesearchgate.net While CDPSs produce cyclic peptides (specifically dipeptides), their ribosome-independent pathway is distinct from the RiPP pathway responsible for the biosynthesis of larger cyclic peptides like this compound. rcsb.orgwikipedia.orgoup.comd-nb.inforesearchgate.net Therefore, CDPSs are not directly involved in the biosynthetic pathway of this compound.

Genetic Basis of Biosynthesis

The production of this compound is genetically encoded, consistent with its classification as a RiPP. nih.govrsc.orgcanada.canih.govbiorxiv.org

Research into the genetic origins of plant cyclic peptides, including linusorbs from flax, has revealed the presence of specific gene sequences encoding these peptides. biorxiv.org Studies have indicated that cyclolinopeptides from flax are derived from ribosome-derived precursors. canada.caresearchgate.net Notably, cyclolinopeptides 1, 2, 3, and 5 are encoded by a single gene sequence encoding a precursor protein, while cyclolinopeptides 4, 6, 7, 8, and 9 are encoded by a second gene sequence encoding a distinct precursor protein. canada.ca This suggests that the genes responsible for Linus cyclopeptide biosynthesis are organized, with different cyclolinopeptides originating from a limited number of precursor genes.

The biosynthesis of Linus cyclopeptides is initiated by the transcription of their corresponding genes into mRNA. canada.cabiorxiv.org This mRNA then serves as the template for ribosomal translation, producing linear precursor peptides. canada.ca The concentration of cyclolinopeptides is influenced by the processes of transcription, translation, and subsequent post-translational modifications. canada.ca While the existence of mRNA encoding Linus cyclopeptides has been established, detailed studies specifically on the nuances of mRNA encoding and the translational process for the this compound precursor are less extensively documented in the provided search results.

Chemical Synthesis Strategies and Analog Design

Total Chemical Synthesis Approaches

Total chemical synthesis of cyclic peptides typically involves the initial construction of a linear peptide chain, followed by a cyclization reaction to form the macrocycle. Diverse strategies are employed for both the linear elongation and the subsequent cyclization step.

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the synthesis of peptides, serving as a foundational method for preparing the linear precursors of cyclic peptides. preprints.orgpeptide.comnih.govopenaccessjournals.com In the SPPS approach, the initial amino acid, corresponding to the C-terminus of the desired peptide, is immobilized on an insoluble solid support, typically resin beads. peptide.comopenaccessjournals.com Subsequent amino acids are then coupled sequentially to the growing peptide chain in a controlled manner. peptide.comopenaccessjournals.com To prevent undesired side reactions and polymerization during the synthesis, temporary protecting groups are employed on the alpha amino group and any reactive side chains of the amino acids. peptide.com Following each amino acid coupling step, the temporary N-alpha protecting group is selectively removed, and the solid support is thoroughly washed to eliminate excess reagents and reaction byproducts before the next amino acid is added. peptide.com This methodology facilitates the use of excess reagents to drive reactions towards completion and simplifies the purification process through simple filtration and washing of the solid support. peptide.com SPPS is particularly well-suited for the synthesis of longer and more structurally complex peptides and can be effectively automated. peptide.comopenaccessjournals.com The swelling properties of the resin in the reaction solvent are known to influence reaction kinetics; resins that exhibit greater swelling generally lead to enhanced diffusion rates of reagents into the matrix, resulting in reduced reaction times and improved chemical conversions. peptide.com

For the synthesis of cyclic peptides, SPPS is commonly utilized to assemble a linear peptide precursor incorporating specific protecting groups strategically placed to enable subsequent cyclization. nih.govmdpi.com The linear peptide can be cleaved from the resin and cyclized in solution, or the cyclization reaction can be performed while the peptide remains attached to the solid support (on-resin cyclization). nih.gov On-resin cyclization, particularly macrolactamization (amide bond formation), can be advantageous as it can help to suppress undesirable side reactions such as the O→N acyl shift. nih.gov

Liquid-Phase Peptide Synthesis (LPPS) is a method rooted in classical solution-phase chemistry, where amino acids are sequentially added to the growing peptide chain in a homogeneous solution. openaccessjournals.comformulationbio.com In contrast to SPPS, LPPS reactions and purifications are carried out entirely in solution, which can simplify the characterization and purification of intermediates. formulationbio.com However, LPPS typically requires larger volumes of solvents and reagents and can become more challenging for the synthesis of longer peptide sequences due to the need for purification after each individual coupling step. openaccessjournals.comformulationbio.com

LPPS can incorporate the use of soluble tags, which function similarly to the solid support in SPPS by simplifying the separation of the peptide product from excess reagents and byproducts. formulationbio.com This approach can be suitable for the synthesis of shorter peptides or for the preparation of peptide fragments intended for subsequent ligation. openaccessjournals.comformulationbio.com A liquid phase synthesis protocol has been described for cyclohexapeptide-9 (Cyclo(Gly-Pro-Gln-Gly-Pro-Gln)), a different cyclic peptide. google.com This method reportedly avoids the use of expensive Fmoc-protected amino acids and solid resins, potentially leading to reduced production time and cost. google.com The process involves the indirect synthesis of the cyclic peptide through the reaction of protected linear peptide fragments in the presence of a condensing agent. google.com

Chemoenzymatic synthesis represents a powerful strategy that integrates chemical synthesis techniques with enzymatic transformations. This approach capitalizes on the exceptional regio-, chemo-, and enantioselectivity often displayed by enzymes. nih.gov Enzymes, particularly those from nonribosomal peptide synthetase (NRPS) systems such as thioesterases (TEs), can catalyze the critical cyclization step of linear peptide precursors. researchgate.net

For example, a chemoenzymatic route has been developed for the synthesis of cilengitide, a cyclic pentapeptide, utilizing the thioesterase domain derived from Microcystis aeruginosa microcystin (B8822318) synthetase C (Mcy TE). researchgate.net In this method, a linear peptide precursor, prepared chemically, undergoes enzymatic cyclization catalyzed by the Mcy TE. researchgate.net This illustrates the potential of employing enzymes to facilitate the often-challenging macrocyclization reaction in cyclic peptide synthesis. Chemoenzymatic methods can also be applied to the synthesis of specific intermediates or for the targeted modification of amino acid residues within a peptide chain. mdpi.comrsc.org The field of chemoenzymatic synthesis is continuously advancing with progress in bioinformatics, genetics, and enzyme engineering, offering promising avenues for streamlining the synthesis of complex natural products. nih.gov

Design and Synthesis of Linus Cyclopeptide 9 Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are driven by the goal of modulating its intrinsic properties, including stability, biological activity, and selectivity. This often involves intentional alterations to the amino acid sequence or the incorporation of chemical modifications to the peptide backbone or amino acid side chains.

The incorporation of non-canonical, or unnatural, amino acids (ncAAs) into peptide sequences is a potent strategy for generating analogues with novel or enhanced properties. uni-wuppertal.deresearchgate.netnih.gov This can be achieved through entirely chemical synthesis routes or by expanding the genetic code in biological expression systems to allow for the ribosomal incorporation of ncAAs. researchgate.netrsc.orgacs.org

In chemical synthesis, ncAAs can be introduced during both solid-phase and liquid-phase procedures using standard coupling protocols, provided that appropriately protected ncAA building blocks are available. uni-wuppertal.de The presence of ncAAs can influence the conformational flexibility of the peptide, increase its resistance to proteolytic degradation, or introduce unique functional handles for further chemical modifications. uni-wuppertal.de

Biological methods for ncAA incorporation typically involve engineering orthogonal pairs of tRNA and aminoacyl-tRNA synthetases that allow for the site-specific insertion of ncAAs in response to specific codons. researchgate.netacs.org This enables the ribosomal biosynthesis of peptides containing ncAAs, thereby expanding the chemical diversity of genetically encoded peptide libraries. researchgate.netrsc.org For example, engineered systems have been developed to incorporate ncAAs that facilitate the macrocyclization of proteins or to introduce various hydroxy acids for the synthesis of non-natural depsipeptides. researchgate.netacs.org

Site-specific modification techniques enable the precise chemical alteration of particular amino acid residues within a peptide sequence. wordpress.comacs.org This is critical for the rational design and synthesis of well-defined peptide analogues with predictable structural and functional changes. While early methods relied on the chemical modification of residues in native peptides, which often faced challenges with selectivity, contemporary approaches leverage controlled synthesis strategies. wordpress.com

During peptide synthesis, particularly using SPPS, site-specific modifications can be introduced by incorporating amino acids bearing orthogonal protecting groups that can be selectively removed to allow for targeted chemical reactions. wordpress.com Alternatively, aliquots of the resin can be withdrawn at specific stages of the synthesis to introduce variations at desired positions by coupling different amino acids or chemically modified building blocks. wordpress.com

Techniques for site-specific modification encompass a range of reactions, including acylation of the N-terminus or internal primary amine groups, and the introduction of various functional moieties onto specific amino acid side chains. wordpress.com The incorporation of unnatural amino acids equipped with unique reactive handles (e.g., alkenes, alkynes, azido (B1232118) groups, carbonyl groups) facilitates highly selective "bioorthogonal" chemical reactions. acs.org These controlled modification strategies are essential tools for precisely tuning the properties of peptides for fundamental research and potential therapeutic applications.

Grafting of Organic Functional Groups

Grafting organic functional groups onto cyclic peptides is a strategy used to modify their properties, such as enhancing stability, altering solubility, or introducing new functionalities for conjugation or biological targeting. This can be achieved through various chemical reactions that selectively target specific amino acid side chains or the peptide backbone. For cyclic peptides, grafting can occur after cyclization or on the linear precursor before the cyclization step. Recent years have seen the development of methods to graft polymers onto cyclic peptides using techniques like "grafting-from" and "grafting-to" approaches, employing polymerization techniques or efficient coupling reactions such as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). rsc.org These methods allow for the creation of cyclic peptide-polymer conjugates with tailored properties.

Cyclization Techniques (e.g., Lactamization, Disulfide Bridge, Thioether Link)

Peptide cyclization is a critical step in the synthesis of cyclic peptides, aiming to form an intramolecular bond from a linear precursor. Various strategies are employed depending on the desired linkage and the amino acid sequence.

Lactamization: This is a common method involving the formation of an amide bond between the N-terminus and the C-terminus (head-to-tail cyclization), or between reactive side chains (side chain-to-side chain, head-to-side chain, or side chain-to-tail). researchgate.netqyaobio.com Head-to-tail cyclization via amide bond formation is frequently used to enhance stability against exopeptidases. qyaobio.comnih.gov This process typically involves activating the carboxyl group of one terminus and reacting it with the amino group of the other. nih.gov

Disulfide Bridge: Formation of disulfide bonds between cysteine residues is a prevalent cyclization method, particularly in naturally occurring cyclic peptides. qyaobio.com This involves the oxidation of the thiol side chains of two cysteine residues. qyaobio.com While straightforward and chemoselective, disulfide bonds can be susceptible to reduction. qyaobio.com

Thioether Link: Thioether cyclization involves forming a C-S bond. qyaobio.com This can be achieved by reacting a cysteine thiol with an electrophilic group on another amino acid side chain or the peptide terminus. qyaobio.com Thioether bonds generally offer greater stability compared to disulfide bridges. qyaobio.com Methods include the reaction of cysteine thiols with side chains or the N-terminus, radical addition of a thiol to an alkene, or thiol-yne coupling. qyaobio.comnih.gov

Chemoselective ligation methods have also emerged as effective strategies for cyclic peptide synthesis, allowing for the formation of new linkages between unprotected peptide fragments. sci-hub.se

Challenges in Cyclic Peptide Synthesis

The synthesis of cyclic peptides, especially those with smaller ring sizes or complex sequences like this compound, is often accompanied by several challenges that can impact yield and purity. researchgate.netrsc.orgxtalks.com

Mitigation of Racemization

Racemization, the epimerization of a chiral amino acid center, is a significant side reaction in peptide synthesis, particularly during the activation of the C-terminal amino acid for coupling or cyclization. researchgate.netqyaobio.comnih.gov This can lead to a mixture of diastereomers, complicating purification and potentially affecting the biological activity of the cyclic peptide. nih.gov Factors influencing racemization include the coupling reagent, solvent polarity, and the presence of basic conditions. nih.govunive.it Strategies to mitigate racemization include the careful selection of coupling reagents and reaction conditions, as well as the use of specific protecting groups or modified amino acids that suppress epimerization. nih.gov

Management of Ring Strain

Ring strain is a considerable challenge, particularly in the synthesis of small to medium-sized cyclic peptides (e.g., 9- to 12-membered rings). researchgate.netrsc.org The conformational constraints imposed by the cyclic structure can make the cyclization step difficult and lead to low yields or the formation of undesired products. rsc.orgxtalks.com Designing the linear precursor to favor a conformation conducive to cyclization, often by incorporating turn-inducing residues like proline or glycine, can help. researchgate.netemorychem.science Adapting reaction conditions, including the use of specific solvents and coupling agents, is also crucial for overcoming ring strain issues. charnwooddiscovery.comconceptlifesciences.com

Control of Dimerization and Cyclodimerization

Undesired intermolecular reactions, such as dimerization and cyclooligomerization, compete with the desired intramolecular cyclization, especially at higher peptide concentrations. researchgate.netsci-hub.seresearchgate.net These side reactions lead to the formation of linear or cyclic multimers, reducing the yield of the target cyclic monomer. researchgate.netresearchgate.net High-dilution conditions are traditionally employed to favor intramolecular cyclization over intermolecular reactions. sci-hub.se Solid-phase cyclization can also benefit from a "pseudodilution" effect, minimizing intermolecular interactions by tethering the peptide to a solid support. sci-hub.se Novel strategies, such as the CyClick method, have been developed to promote exclusively intramolecular cyclization, even at higher concentrations, by utilizing chemoselective reactions. researchgate.netemorychem.science

Prevention of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a common side reaction, particularly during solid-phase peptide synthesis, especially when the N-terminal protecting group of a dipeptide or a peptide attached to the resin is removed. iris-biotech.deacs.org The deprotected N-terminus can nucleophilically attack the amide bond of the penultimate amino acid, leading to the cleavage of a dipeptide or tripeptide and the formation of a cyclic diketopiperazine byproduct. iris-biotech.deacs.org This is particularly problematic with C-terminal proline residues. iris-biotech.de Strategies to prevent DKP formation include careful selection of resin and cleavage conditions, optimization of deprotection and coupling steps, and the use of specific linkers or temporary backbone modifications. nih.govnih.gov

Conformational Analysis and Dynamics

Solution-State Conformational Studies

The conformational behavior of Linus cyclopeptide 9 in solution has been investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. These studies aim to define the ensemble of conformations adopted by the peptide in a dynamic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Conformations

NMR spectroscopy is a powerful tool for determining the solution-state conformation and dynamics of peptides. Studies on Linus cyclopeptide A using 1H-NMR in various solvents, including DMSO-d6, DMSO-d6/D2O/H2O, CD3OH, (CD3)2CDOH, and CDCl3, have revealed the presence of chemical exchange among several conformers at room temperature, evidenced by broad spectral lines. nih.gov This indicates that this compound exists as a mixture of interconverting conformations in solution.

Lowering the temperature can slow down conformational exchange processes, allowing for the characterization of individual conformers. In CDCl3 at 214 K, it was possible to freeze a single conformational state of Linus cyclopeptide A. nih.gov Analysis of unusual chemical shifts and nuclear Overhauser enhancements (NOEs) obtained from NMR experiments at this low temperature were found to be consistent with the main features of the solid-state structure. nih.gov

Further conformational analysis in solution has been performed using distance geometry calculations constrained by nuclear Overhauser effect data. researchgate.net These studies contribute to the understanding of the preferred spatial arrangements of the amino acid residues in the peptide ring in a solution environment.

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectral Analysis

Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy are valuable techniques for probing the secondary structure and conformational properties of peptides in solution. IR spectroscopy is widely used for the conformational analysis of proteins and peptides and is independent of molecule size or physical state. mdpi.comelsevier.com VCD, a chiroptical technique, provides information about the three-dimensional structure of chiral molecules like peptides. nih.gov

While specific detailed VCD and IR spectral analyses for this compound were not prominently available in the consulted literature, these techniques are generally applied to cyclic peptides to test theoretical conformational modeling and understand backbone and side chain orientations. Studies on model cyclic peptides demonstrate the utility of VCD and IR in analyzing amide bond vibrations and their correlation with peptide conformation. nih.govnih.govcas.cz The interpretation of VCD spectra, particularly the amide I band, can provide insights into the presence of different turn types and structural ensembles in solution. nih.govcas.cz

Solid-State Conformational Studies

The conformation of this compound in the solid state has been investigated primarily through X-ray crystallography. This technique provides a time-averaged snapshot of the molecular structure in a crystalline lattice.

X-ray analysis has been employed to determine the three-dimensional structure of cyclolinopeptide A. researchgate.net In the solid state, cyclolinopeptide A has been observed to contain eight trans peptide bonds and one cis peptide bond, located between the two proline residues. researchgate.net The solid-state conformation is stabilized by intramolecular N—H⋯O hydrogen bonds, including those characteristic of an α-turn and two consecutive β-turns. researchgate.net In the crystal lattice, molecules are further linked by intermolecular hydrogen bonds, forming chains. researchgate.net

Comparison of Solid-State and Solution Conformations

A comparison of the solid-state conformation determined by X-ray analysis and the solution-state conformation studied by NMR and distance geometry calculations has been conducted for cyclolinopeptide A. It was found that the conformation of cyclolinopeptide A in the solid state was similar to its conformation in the solution state. researchgate.netresearchgate.net This suggests that while this compound exhibits conformational flexibility in solution, there are common structural features maintained between the two phases, particularly at lower temperatures where a single conformer can be frozen in solution. nih.gov This similarity implies that the crystalline environment does not induce drastically different major conformational preferences compared to the solution state under certain conditions.

Computational Conformational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, play an increasingly important role in complementing experimental studies by providing insights into the conformational ensemble and dynamics of cyclic peptides in solution. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Ensemble

Molecular dynamics simulations are used to explore the conformational space of cyclic peptides and to characterize the dynamic equilibrium between different conformers in solution. nih.govbiorxiv.orgrsc.org For cyclic peptides, conventional MD simulations may not be sufficient to overcome the energy barriers separating distinct conformations, necessitating the use of enhanced sampling techniques like replica-exchange molecular dynamics (REMD) or simulated tempering (ST). biorxiv.org

Density Functional Theory (DFT) Calculations for Spectral Prediction

Density Functional Theory (DFT) calculations have been employed in studies related to cyclic peptides, including analogues with a Pro-Pro-Phe-Phe scaffold found in Cyclolinopeptide A, to investigate their structural and electronic properties mdpi.com. These calculations can provide insights into optimized structures in both gas phase and solvated states, as well as electronic structures such as atomic charges and molecular orbitals mdpi.com. While DFT has been used to predict spectral properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra for identifying peptides and assessing the impact of structural modifications, specific detailed research findings focused solely on using DFT calculations for the spectral prediction of native Cyclolinopeptide A itself were not extensively detailed in the provided search results nih.govresearchgate.netcnr.it. However, quantum-chemical methods, including DFT, are recognized as capable of describing studied structures in solution with sufficient accuracy and providing information relevant to their properties mdpi.com.

Factors Influencing Conformational Landscape

The conformational landscape of Cyclolinopeptide A is influenced by several key factors, including proline isomerism, intramolecular hydrogen bonding, the surrounding solvent environment, and the inherent flexibility and structural constriction imposed by its cyclic nature nih.govuq.edu.auresearchgate.netmdpi.comuq.edu.au. Studies utilizing NMR spectroscopy and energy minimization have been instrumental in elucidating the impact of these factors on the peptide's three-dimensional structure ias.ac.inias.ac.innih.goviisc.ac.in.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are critical stabilizing elements within the structure of Cyclolinopeptide A, contributing to its folded conformation ias.ac.inias.ac.innih.goviisc.ac.in. In the low-energy conformation determined by NMR and energy minimization, two specific intramolecular hydrogen bonds have been identified: one between the carbonyl oxygen of Val(9) and the amide proton of Phe(3) (a 4->1 hydrogen bond), and another between the carbonyl oxygen of Leu(5) and the amide proton of Ile(7) (a 3->1 hydrogen bond) ias.ac.innih.goviisc.ac.in. The presence of hydrogen bonding through a Phe-NH supports a beta-turn conformation ias.ac.in. The limited solvent accessibility of the Val(9) and Leu(5) NH groups observed in NMR studies is rationalized by the steric shielding provided by these intramolecular hydrogen bonds ias.ac.innih.goviisc.ac.in. The distribution and strength of intramolecular hydrogen bonds can also be altered in modified analogues of CLA 140.164.70exaly.com. Techniques such as H/D exchange and variable temperature NMR experiments are used to monitor hydrogen bond networks in macrocyclic peptides researchgate.net.

Influence of Solvent Environment

The solvent environment significantly influences the conformation of peptides, including Cyclolinopeptide A ias.ac.innih.gov. Studies have investigated the conformation of CLA in different solvents, such as dimethylsulfoxide (d6-Me2SO), methanol (B129727), and acetonitrile (B52724) ias.ac.inias.ac.innih.goviisc.ac.in. These studies suggest that the conformation of CLA in methanol and acetonitrile is similar, characterized by a beta-turn conformation with intramolecular hydrogen bonding and a cis Pro residue ias.ac.in. Quantum-chemical calculations on analogues have illustrated the solvent effect on electronic properties, showing changes in atomic charges, particularly at oxygen and nitrogen atoms, when comparing vacuum and aqueous solution environments mdpi.com. The polarity of the solvent can also influence the populations of different conformations adopted by peptides.

Flexibility and Structural Constriction

While early studies suggested Cyclolinopeptide A was flexible in solution, later, more detailed conformational analyses revealed a more defined, folded structure stabilized by specific turns and intramolecular hydrogen bonds ias.ac.inias.ac.innih.goviisc.ac.in. The cyclic nature of Cyclolinopeptide A inherently imposes structural constriction compared to its linear counterpart, which generally restricts conformational flexibility. This cyclization contributes to increased metabolic stability and decreased susceptibility to degradation uq.edu.au. However, the degree of flexibility can still vary, and modifications to the peptide sequence can alter its conformational flexibility 140.164.70exaly.com. In some cases, increased conformational freedom in an analogue has been hypothesized to contribute to more potent biological activity, potentially by allowing better accommodation to a putative cellular receptor exaly.com. The rigid structure and low amino acid complexity of orbitides, the family to which CLA belongs, have facilitated extensive structural studies, often showing a single stable conformation.

Structure Activity Relationship Sar Studies

Systematic Modification of Amino Acid Residues

Systematic modification of amino acid residues within the Linus cyclopeptide 9 sequence is a primary approach in SAR studies. This involves substituting native amino acids with other proteinogenic, non-proteinogenic, or modified amino acids to assess their contribution to the peptide's activity. researchgate.net Analogues of natural products like this compound can be used to probe the importance of individual amino acids and functional groups in biological activity. researchgate.netresearchgate.net

Impact of Individual Amino Acid Substitutions

Studies involving individual amino acid substitutions can reveal the critical residues for the biological activity of this compound. While specific detailed data on every possible substitution for this compound is not extensively available in the provided context, research on other cyclic peptides highlights the general principles. For instance, in other cyclic peptides, the substitution of specific amino acids, particularly those with aromatic or hydrophobic side chains, can significantly alter activity. acs.orgmdpi.com The position and nature of the substituted amino acid play a crucial role in the resulting biological effect. rsc.org

Role of Specific Functional Groups

The functional groups present in the amino acid side chains of this compound contribute to its interactions with biological targets. For example, studies on other cyclic peptides have shown the importance of functional groups like hydroxyl, carboxyl, amino, and aromatic groups for activity and binding affinity. acs.orgmdpi.com The oxidation state of certain residues, such as methionine, can also impact activity. google.comresearchgate.net For instance, oxidation of methionine residues in other Linus cyclopeptides has been shown to reduce binding significantly, while further oxidation can lead to strong binding. researchgate.net

Influence of Peptide Sequence on Biological Activity

Effects of Sequence Flexibility

The flexibility of a peptide sequence influences its ability to adopt the necessary conformation for binding to a biological target. Cyclic peptides, by their nature, have reduced conformational freedom compared to linear peptides, which can lead to increased affinity and specificity. acs.orgnih.gov However, some degree of flexibility is still required for induced fit upon binding. Studies suggest that the flexibility of cyclolinopeptide A is important for its immunosuppressive activity. researchgate.net The combination of L- and D-amino acids can also be used to influence conformational stability in cyclic peptides. researchgate.net

Conformational Determinants of Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The cyclic structure imposes constraints that limit the number of possible conformations. acs.orgnih.gov The conformation is stabilized by intramolecular hydrogen bonds and the geometry of peptide bonds (cis/trans). researchgate.netresearchgate.net

Oxidative Modifications and Their Impact on SAR

Oxidative modifications can significantly alter the chemical properties and, consequently, the biological activity of peptides. For peptides containing oxidizable amino acid residues, such as methionine, these modifications can introduce changes in polarity, size, and coordination capabilities, thereby impacting the peptide's conformation and interaction with its environment or targets.

Methionine Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

Methionine residues are particularly susceptible to oxidation, primarily yielding methionine sulfoxide and further oxidation to methionine sulfone. researchgate.netbulpepsoc.info These modifications involve the sulfur atom in the methionine side chain. Methionine sulfoxide exists as two diastereomers (R and S), while methionine sulfone is a more stable, highly polar derivative. researchgate.net Research on linusorbs, the class of cyclic peptides to which this compound belongs, indicates the presence of oxidative amino acids of methionine. researchgate.net Furthermore, parent linusorbs can be chemically synthesized into methionine sulfones. researchgate.net While the provided information confirms the occurrence and synthesis of these oxidized forms in the context of linusorbs, detailed research findings specifically quantifying the extent of methionine oxidation in naturally occurring this compound or systematically investigating the precise impact of methionine sulfoxide and sulfone formation on the biological activities of this compound were not available in the provided search results. However, it is understood that such oxidations can alter the physicochemical properties of the peptide, potentially affecting its solubility, lipophilicity, and interaction with biological membranes or proteins.

Molecular Mechanisms of Action and Biological Targets

Investigation of Protein-Peptide Interactions

Studies have explored the ability of Linus cyclopeptide 9 and related linusorbs to bind to proteins, which is fundamental to understanding their mechanisms of action. Cyclic peptides, in general, are known for their ability to bind to target molecules with high affinity and specificity, and can intervene in protein-protein interactions oup.comnih.gov.

Surface Plasmon Resonance (SPR) biosensor technology has been employed to investigate the kinetic interactions between cyclolinopeptides, including cyclolinopeptide A (this compound), and immobilized human serum albumin (HSA) acs.orgacs.orgresearchgate.nettandfonline.com. HSA is a major blood protein that plays a significant role in the transport and pharmacokinetics of various compounds acs.org. Studies have determined binding constants for several cyclolinopeptides with HSA, demonstrating that structural variations among cyclolinopeptides can influence their binding affinity acs.orgtandfonline.com. For instance, the maximum binding response of [1-9-NαC]-CLA/HSA was found to be significantly higher than that of other cyclolinopeptides like [1-8-NαC],[1-MetO]-CLE/HSA acs.org. The oxidation state of methionine residues within the cyclopeptide structure has been shown to impact binding to HSA, with further oxidation from methionine S-oxide (MetO) to S,S-dioxide (MetO2) potentially leading to stronger binding acs.orgtandfonline.com.

This compound (cyclolinopeptide A) mediates its immunosuppressive activity through a mechanism similar to that of cyclosporin (B1163) A and FK-506, which involves the formation of a complex with cyclophilin and subsequent inhibition of the phosphatase activity of calcineurin researchgate.net. This suggests that cyclophilin is a key protein target for this compound researchgate.net. The immunosuppressive activity appears to be linked to the -Pro-Xxx-Phe- fragment within the peptide sequence, where Xxx is a hydrophobic or aromatic amino acid residue researchgate.net.

Beyond cyclophilin and calcineurin, other protein interactions have been investigated for related linusorbs. For example, studies have explored the binding abilities of linusorbs to human serum albumin (HSA) acs.orgtandfonline.comrsc.org. Additionally, research on the cellular uptake and transport of [1-9-NαC]-linusorb B2 (CLB) suggests it can bind with the clathrin protein through hydrophobic forces and hydrogen bonds, facilitating its transport via clathrin-dependent endocytosis nih.gov. Key regulating proteins potentially involved in this process include SURF4, TMEM9B, Rab5, protrudin, and HSC70 nih.gov. Some studies also suggest that Src and Syk kinases might be direct targets of linusorbs in the NF-κB signaling pathway tandfonline.com.

Modulation of Cellular Signaling Pathways

Linus cyclopeptides, including this compound and related structures, have been shown to modulate multiple cellular signaling pathways, contributing to their diverse biological activities such as anti-inflammatory and anti-melanogenesis effects tugraz.atresearchgate.netmdpi.comresearchgate.netdntb.gov.uaresearchgate.netnih.govdntb.gov.uamdpi.com.

Flaxseed linusorbs (FLs), which include this compound, have demonstrated anti-inflammatory effects by suppressing the modulation of NF-κB/MAPK signaling pathways researchgate.netdntb.gov.uamdpi.comresearchgate.netnih.gov. This modulation is achieved by targeting the inhibition of activating TLR4 in lipopolysaccharide (LPS)-induced macrophages researchgate.netdntb.gov.uamdpi.comnih.gov. By hindering the TLR4/NF-κB/MAPK pathway, FLs significantly suppress the transcription and expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediator proteins like iNos and Cox-2 researchgate.netdntb.gov.uamdpi.comnih.gov. In silico studies have indicated that several linusorb monomers exhibit high-affinity binding with TLR4 researchgate.netdntb.gov.uamdpi.comnih.gov. Experimental data supports that FLs can block the activation of TLR4 in a time-dependent manner, leading to the inhibition of downstream NF-κB and MAPK signaling mdpi.comnih.gov. Specifically, FLs have been shown to suppress the expression of phosphorylated NF-κB (p-NF-κB) and increase the level of the NF-κB inhibitor IκBα in LPS-induced cells mdpi.com. The suppressive effects on pro-inflammatory mediators like TNF-α, IL-1β, IL-6, NO, and COX-2 have been observed with different linusorbs, with varying concentrations required for comparable inhibitory effects on the NF-κB pathway rsc.orgresearchgate.net.

Linusorbs have also been investigated for their effects on melanogenesis, which involves the CREB pathway. Studies using mouse melanoma cells have shown that linusorbs can inhibit melanin (B1238610) synthesis by downregulating CREB-dependent signaling pathways mdpi.comresearchgate.netnih.govdntb.gov.ua. Treatment with specific linusorbs, such as [1-9-NαC]-linusorb B3 (LO1) and [1-9-NαC]-linusorb B2 (LO2), inhibited the expression of microphthalmia-associated transcription factor (MITF) and the phosphorylation of upstream regulatory proteins like CREB and PKA mdpi.comnih.govdntb.gov.ua. Both LO1 and LO2 were found to target the CREB pathway for inhibiting melanogenesis mdpi.com. LO1 suppressed the phosphorylation of both CREB and PKA, while LO2 blocked the phosphorylation of CREB at Serine 133 but not PKA mdpi.com.

Enzyme Inhibition Studies

Linus cyclopeptides have demonstrated the ability to inhibit certain enzymes. As mentioned earlier, this compound (cyclolinopeptide A) is known to inhibit peptidyl-prolyl cis-trans isomerase activity targetmol.com. Furthermore, its immunosuppressive mechanism involves the inhibition of calcineurin phosphatase activity after forming a complex with cyclophilin researchgate.net. More broadly, linusorbs have been reported to suppress phosphatase activity, contributing to their effects on T-lymphocyte proliferation researchgate.netmdpi.com. In the context of anti-inflammatory signaling, some research suggests that linusorbs can inhibit the activity of kinases such as Src and Syk, which are upstream molecules in the LPS-induced NF-κB pathway tandfonline.com.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 182122 |

| Cyclolinopeptide A | 182122 |

Table: Effect of Flaxseed Linusorbs (FLs) on Inflammatory Protein Expression in LPS-Induced RAW 264.7 Cells

| Protein Target | Effect of FLs (vs. LPS alone) | Concentration | Reference |

| p-NF-κB | Suppressed (dose-dependent) | 5, 10, 20 µg/mL | mdpi.com |

| IκBα | Increased (dose-dependent) | 10, 20 µg/mL | mdpi.com |

| TLR4 | Suppressed (time-dependent) | Not specified | mdpi.comnih.gov |

| iNos | Suppressed | 20 µg/mL | mdpi.com |

| Cox-2 | Suppressed | 20 µg/mL | mdpi.com |

Table: Effect of Linusorbs on Melanogenesis-Regulatory Proteins in α-MSH-Treated B16F10 Cells

| Protein Target | Effect of LO1 (25 µM) | Effect of LO2 (25 µM) | Reference |

| MITF | Inhibited expression | Inhibited expression | mdpi.comnih.govdntb.gov.ua |

| CREB | Inhibited phosphorylation | Inhibited phosphorylation | mdpi.comnih.govdntb.gov.ua |

| PKA | Inhibited phosphorylation | No significant effect | mdpi.com |

Phosphatase Activity Modulation

This compound has been shown to suppress phosphatase activity, a mechanism that contributes to its immunosuppressive properties. Similar to cyclosporine A (CsA), this compound is reported to form complexes with cyclophilin, which then interact with the calcineurin system, inhibiting its phosphatase activity. rsc.orgresearchgate.net This inhibition of phosphatase activity interferes with the activation and proliferation of T-lymphocytes. researchgate.net

Dipeptidyl Peptidase 4 (DPP4) Inhibition

Studies suggest that cyclopeptides from Linum usitatissimum, including this compound, may act as inhibitors of Dipeptidyl Peptidase 4 (DPP4). mdpi.comresearchgate.net DPP4 is an enzyme that degrades incretin (B1656795) hormones like GLP-1, which play a role in glucose regulation. mdpi.comgpnotebook.comjptcp.com Inhibition of DPP4 can lead to increased levels of active incretins, potentially influencing glucose homeostasis. mdpi.comgpnotebook.com In silico studies have indicated that the active site of DPP4 is large enough to accommodate these cyclopeptides, suggesting a potential interaction. mdpi.com

Regulation of Gene Expression

Linusorbs, including those structurally related to this compound, have been observed to modulate regulatory genes. nih.govresearchgate.net This modulation of gene expression is implicated in some of their biological effects, such as the induction of apoptosis and the suppression of inflammation. nih.govresearchgate.netresearchgate.net

Modulation of Apoptosis-Related Genes

This compound (specifically [1-9-NαC]-linusorb B3, a closely related linusorb) has been shown to induce apoptosis in certain cancer cell lines. nih.govresearchgate.netresearchgate.netmdpi.com This pro-apoptotic effect is mediated, in part, by modulating the expression of genes related to apoptosis. Research indicates that it can inhibit the expression of anti-apoptotic genes, such as B cell lymphoma 2 (Bcl-2) and p53, while promoting the activation of pro-apoptotic caspases, including caspase-3 and caspase-9. researchgate.netmdpi.com

Induction of Heat Shock Proteins

Flaxseed linusorbs have been observed to induce the expression of heat shock proteins (HSPs), particularly HSP70A, which is considered an indicator of cellular stress. nih.govresearchgate.net HSPs are a class of proteins that act as molecular chaperones and are involved in maintaining protein homeostasis and protecting cells under various stress conditions, including regulating apoptosis and immune responses. frontiersin.orgmdpi.com The induction of HSPs by linusorbs may be part of their complex mechanism of action.

Interference with Cellular Processes

Beyond gene expression, this compound and related linusorbs can directly interfere with fundamental cellular processes.

Inhibition of Actin Polymerization

[1-9-NαC]-linusorb B3, a linusorb structurally related to this compound, has been shown to inhibit actin polymerization. mdpi.comresearchgate.netresearchgate.net The actin cytoskeleton plays a crucial role in various cellular functions, including cell migration, invasion, and metastasis, particularly in cancer cells. mdpi.comresearchgate.netnih.gov By suppressing the formation of the actin cytoskeleton, this linusorb can impede the motility of cancer cells. mdpi.comresearchgate.net This inhibition of actin polymerization is also associated with the suppression of proto-oncogenes like Src and its downstream effector STAT3, which are activated by actin polymerization in cancer cells. mdpi.com

Modulation of Cell Cycle Progression

Based on the available scientific literature retrieved, detailed research findings specifically elucidating the modulation of cell cycle progression by this compound (also known as cyclolinopeptide A) are not extensively documented in the immediate search results. While this compound is recognized for various biological activities, including immunosuppressive and antimalarial properties nih.gov, and has shown cytotoxicity against certain cancer cell lines as part of the Linusorb family of peptides researchgate.net, the precise molecular mechanisms by which it might influence or modulate the cell cycle progression of specific cell types are not clearly detailed with specific data or research findings in the consulted sources.

Computational and Theoretical Research

In Silico Modeling for Peptide Design

In silico modeling encompasses a range of computational techniques used to simulate and analyze peptide structures and their interactions. For cyclic peptides, these methods are crucial due to their constrained conformational space compared to linear peptides.